molecular formula C10H8N2O3S2 B1385840 2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1082167-90-5

2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1385840
CAS No.: 1082167-90-5
M. Wt: 268.3 g/mol
InChI Key: QNDUNSBOAOWQHT-UHFFFAOYSA-N
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Description

2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Biochemical Analysis

Biochemical Properties

2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as D-alanyl-D-alanine carboxypeptidase, which is involved in bacterial cell wall synthesis

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, its interaction with cell signaling pathways can lead to changes in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to downstream effects on gene expression and cellular function . The compound’s structure allows it to fit into specific enzyme pockets, making it a potent inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular processes, although the exact nature of these effects can vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity, without significant toxicity. At higher doses, toxic or adverse effects can be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects are also noted, where a certain dosage is required to achieve the desired biochemical effect.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For example, its interaction with metabolic enzymes can lead to changes in metabolic flux and metabolite levels . These interactions highlight the compound’s potential to influence metabolic pathways and its utility in metabolic research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, localization to the mitochondria or nucleus can lead to distinct biochemical effects, making it important to study these localization patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of thienylacetyl chloride with thiazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. It has shown promising results in inhibiting the growth of various pathogens.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent. Studies have demonstrated its ability to modulate specific molecular targets involved in disease pathways.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminothiazole-4-carboxylic acid
  • 2-Substituted thiazoles
  • Thiazole-4-carboxamide derivatives

Uniqueness

2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid stands out due to its unique thienylacetyl group, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it exhibits a broader spectrum of biological activities and higher potency in certain applications .

Properties

IUPAC Name

2-[(2-thiophen-2-ylacetyl)amino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S2/c13-8(4-6-2-1-3-16-6)12-10-11-7(5-17-10)9(14)15/h1-3,5H,4H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDUNSBOAOWQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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